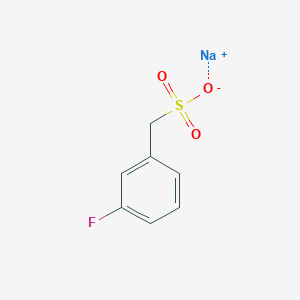

Sodium (3-fluorophenyl)methanesulfonate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3-fluorophenyl)methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S.Na/c8-7-3-1-2-6(4-7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJODCRMBZXITCH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Fluorophenyl Methanesulfonate Derivatives

Esterification and Sulfonylation Routes to Methanesulfonate (B1217627) Esters

The formation of methanesulfonate esters, often called mesylates, is a fundamental transformation in organic synthesis. These esters are valuable intermediates as the methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions. libretexts.org The primary method for their synthesis involves the reaction of an alcohol with methanesulfonyl chloride.

Reaction of Fluorinated Alcohols with Methanesulfonyl Chloride

The synthesis of a (3-fluorophenyl)methanesulfonate derivative typically begins with the corresponding fluorinated alcohol, (3-fluorophenyl)methanol. This alcohol is reacted with methanesulfonyl chloride to form the desired methanesulfonate ester. libretexts.orgmdpi.com This reaction transforms the hydroxyl group into a mesylate, which is a much better leaving group, facilitating subsequent nucleophilic substitution reactions. libretexts.org The carbon-oxygen bond of the alcohol remains intact during this process, meaning the stereochemistry at the carbon atom is retained. libretexts.org

Influence of Reaction Conditions and Basic Promoters

The reaction between an alcohol and methanesulfonyl chloride is typically conducted in the presence of a non-nucleophilic base. mdpi.com The role of the base, such as triethylamine (B128534) or pyridine (B92270), is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. libretexts.org

Several factors can significantly influence the rate and yield of methanesulfonate ester formation. The reaction is sensitive to temperature, the presence of water, and the stoichiometry of the base. acs.org

Temperature : Lower temperatures can dramatically reduce the rate of sulfonate ester formation. acs.orgresearchgate.net

Water : The presence of even small amounts of water can decrease the formation of the ester. acs.org

Base : The presence of a base is crucial for scavenging the acid produced. Studies have shown that if the acid is neutralized by even a slight excess of a weak base, the formation of the sulfonate ester can be completely inhibited. acs.orgenovatia.com This is a critical consideration for controlling the reaction and minimizing undesired side products. acs.org

Transition Metal-Mediated Synthetic Approaches Involving Methanesulfonates

The methanesulfonate group's ability to act as an effective leaving group makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These methods offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Trifluoromethylation of Aryl and Alkyl Methanesulfonates

A significant advancement in organofluorine chemistry is the copper-mediated trifluoromethylation of methanesulfonates. beilstein-journals.orgnih.govresearchgate.net This method provides a convenient and economical route to compounds containing the trifluoromethyl (CF₃) group, which is of great interest in pharmaceutical and agrochemical research. beilstein-journals.orgnih.govresearchgate.net The reaction typically uses a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a copper catalyst, such as copper(I) iodide (CuI). beilstein-journals.orgnih.gov

Benzyl (B1604629) methanesulfonates are effective substrates for copper-mediated trifluoromethylation. beilstein-journals.orgnih.govresearchgate.net This reaction allows for the introduction of a CF₃ group at the benzylic position, replacing the methanesulfonate group. nih.gov The process has been shown to be scalable and compatible with a variety of functional groups on the aromatic ring. nih.govresearchgate.net

The general procedure involves reacting the benzyl methanesulfonate with TMSCF₃ in the presence of CuI and an activator like potassium fluoride (B91410) (KF) in a solvent such as dimethylformamide (DMF) at elevated temperatures. beilstein-journals.orgnih.gov

Below is a table summarizing the copper-mediated trifluoromethylation of various substituted benzyl methanesulfonates. researchgate.net

| Substrate (Benzyl Methanesulfonate) | Product | Yield (%) |

|---|---|---|

| 4-Methylbenzyl methanesulfonate | 1-(Trifluoromethyl)-4-methylbenzene | 81 |

| 4-Methoxybenzyl methanesulfonate | 1-(Trifluoromethyl)-4-methoxybenzene | 72 |

| 4-Chlorobenzyl methanesulfonate | 1-(Trifluoromethyl)-4-chlorobenzene | 85 |

| 4-Bromobenzyl methanesulfonate | 1-(Trifluoromethyl)-4-bromobenzene | 83 |

| 3-Fluorobenzyl methanesulfonate | 1-(Trifluoromethyl)-3-fluorobenzene | 78 |

| 2-Chlorobenzyl methanesulfonate | 1-(Trifluoromethyl)-2-chlorobenzene | 75 |

The utility of copper-mediated trifluoromethylation extends beyond benzyl systems to include allylic and propargylic methanesulfonates. beilstein-journals.orgnih.gov This expansion allows for the synthesis of a broader range of trifluoromethylated compounds. nih.gov

Allylic Methanesulfonates : The reaction with allylic methanesulfonates proceeds efficiently to yield allylic-CF₃ derivatives. nih.gov

Propargylic Methanesulfonates : The reaction with propargylic methanesulfonates can lead to two different types of products depending on the substrate structure. Linear propargylic methanesulfonates typically yield trifluoromethylated propargylic products. beilstein-journals.orgnih.gov In contrast, branched substrates often undergo rearrangement to produce trifluoromethylated allenylic products in good to excellent yields. beilstein-journals.orgnih.gov This provides an effective method for synthesizing allenylic-CF₃ compounds. nih.gov

Reductive Coupling Reactions Utilizing Alkyl Methanesulfonates

Reductive cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, offering an alternative to traditional methods that often require the pre-formation of organometallic reagents. In the context of (3-fluorophenyl)methanesulfonate derivatives, the related alkyl methanesulfonates serve as effective electrophilic partners in nickel-catalyzed reductive coupling reactions.

One notable application is the synthesis of alkyl aryl ketones. This process involves the nickel-catalyzed reductive coupling of arylcarboxylic acid 2-pyridyl esters with primary and secondary alkyl methanesulfonates. wikipedia.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope with good functional group compatibility. For instance, functional groups such as C–C double and triple bonds, halides (Cl, F), esters (COOMe), and ethers (OMe) are well-tolerated on both the alkyl methanesulfonate and the aryl partner. wikipedia.org

The general procedure for this reductive coupling involves reacting the alkyl methanesulfonate with an arylcarboxylic acid (2-pyridyl)ester in the presence of a nickel(II) iodide catalyst, a 1,10-phenanthroline (B135089) ligand, tetra-n-butylammonium bromide, and manganese powder as the reductant in dimethylformamide (DMF) at 60 °C. wikipedia.org While this method has been demonstrated for a variety of alkyl methanesulfonates, its application to derivatives containing a (3-fluorophenyl)methyl group would be a logical extension for the synthesis of corresponding ketones.

| Alkyl Methanesulfonate Substrate | Arylcarboxylic Acid Ester Substrate | Product Yield (%) |

|---|---|---|

| Derived from Primary Alcohols | Various substituted 2-pyridyl esters | Up to 97% |

| Derived from Secondary Alcohols | Various substituted 2-pyridyl esters | 35% to 85% |

Advanced Synthetic Strategies for Complex Fluorophenyl Methanesulfonate Derivatives

The synthesis of more complex molecules bearing the fluorophenyl methanesulfonate motif often requires advanced strategies that allow for precise control over stereochemistry and the introduction of further functionalization.

Stereo- and Enantioselective Synthesis of Fluorophenyl-Substituted Lactones via Methanesulfonate Intermediates

Chiral γ- and δ-lactones are significant structural motifs in many biologically active compounds. While a direct, documented enantioselective synthesis of fluorophenyl-substituted lactones specifically from methanesulfonate intermediates is not extensively detailed in the reviewed literature, the principles of stereoselective synthesis suggest plausible pathways. One potential strategy involves the use of a chiral fluorophenyl-substituted precursor containing a hydroxyl group and a latent carboxylic acid. Conversion of the hydroxyl group to a methanesulfonate would create a good leaving group. Subsequent intramolecular nucleophilic substitution by the carboxylate could then form the lactone ring. The stereochemistry of the final product would be controlled by the stereocenter(s) present in the starting material.

Copper-catalyzed enantioselective radical oxyfunctionalization of alkenes represents a powerful method for the synthesis of a diverse range of enantiomerically enriched lactones. acsgcipr.org This approach includes processes like oxysulfonylation, which could potentially be adapted for the synthesis of fluorophenyl-substituted lactones. acsgcipr.org The strategy involves the reaction of an unsaturated carboxylic acid with a sulfonyl radical source in the presence of a chiral copper catalyst, leading to a tandem radical addition and enantioselective C-O bond formation to yield the lactone. acsgcipr.org

Derivatization of Precursors for N-Alkylation Reactions

Methanesulfonates are excellent leaving groups in nucleophilic substitution reactions, making them valuable precursors for N-alkylation. The synthesis of amines via the alkylation of ammonia (B1221849) or primary and secondary amines with alkyl halides or sulfonates is a fundamental transformation in organic chemistry. researchgate.net

For the preparation of N-alkylated compounds derived from (3-fluorophenyl)methane, a common precursor would be (3-fluorophenyl)methanol. This alcohol can be converted to (3-fluorophenyl)methyl methanesulfonate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. This derivatization transforms the poorly leaving hydroxyl group into a highly effective methanesulfonate leaving group.

The resulting (3-fluorophenyl)methyl methanesulfonate can then be used to alkylate a wide range of nitrogen nucleophiles, including primary and secondary amines, amides, and imides, to introduce the (3-fluorophenyl)methyl group. These reactions are typically carried out in a suitable solvent with a base to neutralize the methanesulfonic acid byproduct. researchgate.net The choice of solvent and base depends on the specific amine and substrate.

| Parameter | Condition |

|---|---|

| Alkylating Agent | Alkyl Methanesulfonate |

| Nucleophile | Primary or Secondary Amine |

| Solvent | Dichloromethane, DMF, Acetonitrile (B52724) |

| Base | Triethylamine, Potassium Carbonate |

| Temperature | Room Temperature to Reflux |

Sustainable Synthesis Approaches

The development of environmentally benign synthetic methods is a growing area of focus in chemical research. For the synthesis of methanesulfonate derivatives, mechanochemistry and the use of ionic liquids offer promising sustainable alternatives to traditional solvent-based methods.

Application of Mechanochemical Techniques in Alkyl Mesylate Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, often in the absence of a solvent, presents a green alternative to conventional synthesis. Ball milling is a common mechanochemical technique that has been successfully applied to a variety of organic transformations, including N-alkylation reactions.

More specifically, ball milling has been shown to enable nickel-catalyzed cross-electrophile coupling reactions. A study demonstrated the coupling of aryl (pseudo)halides with alkyl mesylates under mechanochemical conditions, achieving reductive C-C bond formation in the absence of bulk solvent and with short reaction times. This solvent-free approach, utilizing zinc as a reductant, highlights the potential for mechanochemistry in the synthesis and subsequent reactions of alkyl methanesulfonates, reducing waste and avoiding the use of potentially hazardous solvents.

Use of Ionic Liquids as Reaction Media for Aryl Methanesulfonate Transformations

Ionic liquids, which are salts with melting points below 100 °C, are considered green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. They have been successfully employed as reaction media for transformations involving aryl methanesulfonates.

An efficient synthesis of unsymmetrical diaryl ethers has been developed using the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) as the solvent. This method involves the in-situ generation of phenoxides from aryl methanesulfonates via deprotection, followed by a nucleophilic aromatic substitution (SNAr) reaction with activated aryl halides. The use of potassium phosphate (B84403) as a mediator in [Bmim]BF4 provides moderate to good yields for a range of substrates, including those with both electron-donating and electron-withdrawing groups. This approach avoids the use of expensive cesium carbonate and toxic organic solvents often required in traditional methods.

| Aryl Methanesulfonate (R¹) | Aryl Halide (R², X) | Yield (%) |

|---|---|---|

| H | NO₂, F | 89 |

| NO₂ | NO₂, F | 75 |

| Cl | NO₂, F | 82 |

| CH₃ | CN, F | 78 |

| t-Bu | NO₂, Cl | 65 |

Mechanistic Investigations and Reactivity Studies of 3 Fluorophenyl Methanesulfonate Systems

Nucleophilic Substitution Pathways Involving the Methanesulfonate (B1217627) Leaving Group

The methanesulfonate anion is an excellent leaving group due to the stability of the resulting anion, which is the conjugate base of the strong acid, methanesulfonic acid. This inherent stability facilitates the cleavage of the carbon-oxygen or sulfur-oxygen bond, enabling a variety of nucleophilic substitution reactions.

Analysis of Nucleophilic Attack on Electrophilic Carbon Centers

Nucleophilic substitution reactions are fundamental transformations where an electron-rich nucleophile displaces a leaving group from an electrophilic center. In the context of alkyl methanesulfonates, the reaction typically proceeds via an S(_N)2 mechanism. The nucleophile attacks the electrophilic carbon atom bonded to the oxygen of the sulfonate ester, leading to the displacement of the methanesulfonate group.

The transition state of this process involves a trigonal bipyramidal carbon, resulting in an inversion of configuration at the reaction center. The rate of S(_N)2 reactions is sensitive to steric hindrance; consequently, the reactivity order for alkyl sulfonates is methyl > primary > secondary > tertiary. The methanesulfonate group, often referred to as a mesylate, is a popular leaving group because it can be readily formed from alcohols and is significantly more reactive than halides.

Several factors govern the efficiency of this substitution. A good leaving group is a weak base, capable of stabilizing the negative charge it acquires upon departure. Sulfonates, including methanesulfonate, are the conjugate bases of strong acids and are therefore excellent leaving groups. The nucleophilicity of the attacking species is also critical; stronger nucleophiles, often characterized by a negative charge and high polarizability, lead to faster reaction rates.

Tandem Deprotection and Nucleophilic Aromatic Substitution (SNAr) Reactions of Aryl Methanesulfonates

Aryl methanesulfonates, such as (3-fluorophenyl)methanesulfonate, serve as latent phenols and can participate in tandem reaction sequences. One notable application is the synthesis of unsymmetrical diaryl ethers through a consecutive deprotection and nucleophilic aromatic substitution (S(_N)Ar) pathway. acs.orgnih.gov This process typically involves reacting the aryl methanesulfonate with an activated aryl halide in the presence of a base. acs.org

The reaction proceeds in two key steps:

Deprotection: The base removes the methanesulfonyl group (mesyl group), generating a phenoxide ion in situ.

S(_N)Ar Attack: The newly formed phenoxide acts as a nucleophile, attacking the electron-deficient aryl halide to form the diaryl ether. acs.org

For the S(_N)Ar reaction to be effective, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO(_2)) positioned ortho or para to the leaving group (halide). researchgate.netguidechem.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the nucleophilic attack. mdpi.com

Researchers have developed efficient protocols for this transformation using various conditions. For instance, potassium phosphate (B84403) (K(_3)PO(_4)) has been used as a mediator in an ionic liquid like [Bmim]BF(_4) (1-butyl-3-methylimidazolium tetrafluoroborate), providing an environmentally benign approach. acs.orgnih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction, using potassium carbonate (K(_2)CO(_3)) as the base. wikipedia.orgchemicalbook.com

| Base | Solvent/Conditions | Key Advantage | Reference |

|---|---|---|---|

| K₃PO₄ | Ionic Liquid ([Bmim]BF₄) | Environmentally benign, efficient | acs.org |

| K₂CO₃ | Microwave Irradiation | Rapid reaction times | wikipedia.org |

| Cs₂CO₃ | Organic Solvents | Effective but expensive and uses toxic solvents | acs.org |

Comparison of Leaving Group Abilities in Fluorophenyl Systems

The efficiency of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart from the substrate. A "good" leaving group is a species that is stable on its own, which generally corresponds to being the conjugate base of a strong acid. rsc.org Sulfonate esters are among the best leaving groups in organic chemistry, far surpassing halides in their reactivity. mdpi.com

The relative reactivity of common leaving groups follows a general trend, with perfluoroalkane sulfonates (like triflate) being the most reactive. The methanesulfonate (mesylate) group is also highly effective. The presence of a fluorine atom on the phenyl ring in (3-fluorophenyl)methanesulfonate has a modest electronic influence. Its electron-withdrawing inductive effect can slightly increase the stability of the resulting phenoxide after a potential (though less common) S-O bond cleavage, but its primary role is in modulating the reactivity of the aromatic ring itself.

In the context of S(_N)Ar reactions, the leaving group on the aromatic ring is typically a halide. Interestingly, the trend for leaving group ability in S(_N)Ar is often the reverse of that seen in S(_N)2 reactions. Fluoride (B91410), which is a poor leaving group in S(_N)2 due to the strength of the C-F bond, can be an excellent leaving group in S(_N)Ar. rsc.org This is because the rate-determining step in S(_N)Ar is the initial nucleophilic attack on the ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to attack. mdpi.comosti.gov

| Leaving Group | Common Abbreviation | Relative Reactivity (Approx.) | Conjugate Acid pKa |

|---|---|---|---|

| Trifluoromethanesulfonate | TfO⁻ | ~10¹⁵ - 10¹⁶ | ~ -14 |

| Methanesulfonate | MsO⁻ | ~10¹⁰ - 10¹² | ~ -1.9 |

| Iodide | I⁻ | ~10⁵ - 10⁶ | ~ -10 |

| Bromide | Br⁻ | ~10⁴ - 10⁵ | ~ -9 |

| Chloride | Cl⁻ | ~10⁴ | ~ -7 |

| Fluoride | F⁻ | Poor (Sₙ2) / Good (SₙAr) | ~ 3.2 |

Electrophilic Activation and Rearrangement Studies

Beyond acting as leaving groups in substitution reactions, methanesulfonates can be involved in processes that generate highly reactive electrophilic intermediates, such as carbocations.

Role of Carbocationic Intermediates in Methanesulfonate Reactivity

While S(_N)2 reactions proceed in a single concerted step, methanesulfonates on secondary or tertiary carbons, or under specific solvent conditions, can react via S(_N)1 pathways involving carbocationic intermediates. Studies on various mesylate derivatives in solvents like dimethyl sulfoxide (B87167) (DMSO) have shown that these compounds can undergo first-order reactions to form carbocation intermediates, often as ion-pairs.

These highly electrophilic carbocations are then captured by available nucleophiles. In DMSO, the solvent itself can act as a nucleophile, trapping the carbocation to form a transient oxosulfonium ion. This intermediate can then react further, for example, with trace amounts of water, to yield an alcohol product while regenerating the DMSO. The formation of carbocations opens the door to potential rearrangement reactions, where a more stable carbocation can be formed through hydride or alkyl shifts before being trapped by a nucleophile. The rate of these cationic processes in DMSO can be significantly high, sometimes even faster than in highly ionizing solvents like trifluoroethanol.

Activation of Heterocycles and Nitrogen-Containing Functional Groups by Sulfonyl Anhydrides

Methanesulfonic acid derivatives can be converted into highly reactive electrophilic species, such as methanesulfonic anhydride (B1165640) ((MsO)(_2)O), which serve as powerful activating agents. mdpi.com Methanesulfonic anhydride is a potent reagent for activating alcohols, carboxylic acids, and nitrogen-containing functional groups. wikipedia.org

In the context of heterocyles, particularly nitrogen heterocycles like pyridine (B92270), sulfonylating agents can activate the ring system towards nucleophilic attack. The reaction of a pyridine with an agent like methanesulfonyl chloride or anhydride leads to the formation of an N-sulfonyl pyridinium (B92312) salt. This process dramatically increases the electrophilicity of the pyridine ring, making the picolyl position (the CH(_3) group on a methylpyridine) acidic and susceptible to deprotonation and further functionalization.

Furthermore, methanesulfonic anhydride is widely used for the protection of amine groups by converting them into stable methanesulfonamides. mdpi.com It can also activate carboxylic acids by converting them into mixed anhydrides, which are highly reactive acylating agents capable of readily forming esters or amides upon reaction with alcohols or amines, respectively. wikipedia.org This activation strategy is foundational in many synthetic sequences involving the modification of complex molecules containing heterocycles and other functional groups.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of (3-fluorophenyl)methanesulfonate and related systems is a subject of significant interest in physical organic chemistry, particularly concerning the elucidation of reaction mechanisms through kinetic and thermodynamic analysis. Studies on analogous compounds, such as substituted phenyl methanesulfonates, provide a framework for understanding how structural and environmental factors govern the rates and outcomes of their reactions.

The electronic nature of substituents on the phenyl ring exerts a profound influence on the reaction rates of aryl methanesulfonates. This influence can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives.

In studies of nucleophilic substitution reactions of Y-substituted phenyl methanesulfonates, Hammett plots are constructed to correlate the logarithm of the second-order rate constants (log k) with the appropriate substituent constants (σ). acs.org For reactions involving the departure of a substituted phenoxide leaving group, σ⁻ constants are often used for electron-withdrawing groups capable of resonance stabilization of the resulting phenoxide ion. rsc.org

Research on the reactions of substituted phenyl methanesulfonates with nucleophiles like hydroxide (B78521) (OH⁻) and hydroperoxide (HOO⁻) has demonstrated the utility of Hammett analysis in elucidating reaction mechanisms. acs.org The sensitivity of the reaction to substituent effects is given by the reaction constant, ρ (rho). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate.

For the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a system with some mechanistic parallels, a large positive ρ value of +2.86 was observed, indicating a transition state with significant negative charge development on the leaving phenoxide. rsc.org In the case of substituted phenyl methanesulfonates reacting with OH⁻, a significant ρ value is also expected, reflecting the stabilization of the departing (3-fluorophenoxide) leaving group. The 3-fluoro substituent, being moderately electron-withdrawing, would be expected to increase the rate of nucleophilic attack compared to an unsubstituted phenyl methanesulfonate.

The following table illustrates hypothetical rate constants for the reaction of various substituted phenyl methanesulfonates with a nucleophile, demonstrating the expected trend based on Hammett principles.

| Substituent (Y) | Hammett Constant (σ) | Relative Rate Constant (krel) |

|---|---|---|

| 4-Nitro | 0.78 | 150 |

| 3-Nitro | 0.71 | 120 |

| 3-Fluoro | 0.34 | 5.5 |

| 4-Chloro | 0.23 | 3.0 |

| H | 0.00 | 1.0 |

| 4-Methyl | -0.17 | 0.4 |

| 4-Methoxy | -0.27 | 0.2 |

This table presents illustrative data based on established principles of Hammett analysis for nucleophilic aromatic substitution reactions.

The solvent in which a reaction is conducted can dramatically influence the reaction rate and even the mechanism. nih.gov For reactions involving sulfonate esters, the polarity of the solvent and its ability to solvate ions are critical factors. libretexts.org Nucleophilic substitution reactions, in general, are sensitive to the solvent environment.

Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can stabilize both anions and cations. libretexts.orglibretexts.org In the context of a nucleophilic attack on a (3-fluorophenyl)methanesulfonate, a polar protic solvent can stabilize the anionic nucleophile. While this stabilization might decrease the nucleophile's ground-state energy and potentially slow an Sₙ2 reaction, it can significantly stabilize the transition state in an Sₙ1-type reaction involving a carbocation-like intermediate. youtube.com For SₙAr (nucleophilic aromatic substitution) mechanisms, which proceed through a charged Meisenheimer complex, polar solvents are generally favorable as they stabilize this intermediate. nih.gov

The presence of water, even in small amounts, can have a significant impact on reactions involving sulfonate esters. Studies on the formation and solvolysis of sulfonate esters have shown that water can compete with other nucleophiles and also promote the hydrolysis of the ester. enovatia.comacs.org For instance, in the context of sulfonate ester formation, the presence of water dramatically reduces the equilibrium concentration of the ester. enovatia.com

The table below summarizes the general effects of different solvent types on nucleophilic substitution reactions relevant to sulfonate ester reactivity.

| Solvent Type | Characteristics | Effect on Sₙ1 Reactions | Effect on Sₙ2 Reactions |

|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bond donor, high dielectric constant | Strongly accelerating (stabilizes carbocation and leaving group) | Slowing (stabilizes nucleophile, reducing its reactivity) |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | No H-bond donation, high dielectric constant | Moderately accelerating | Strongly accelerating (solvates cation, leaves nucleophile "bare") |

| Nonpolar (e.g., Hexane, Toluene) | No H-bond donation, low dielectric constant | Very slow | Very slow |

Catalytic enhancement of reactions involving sulfonate esters is also an area of study. While the solvolysis of simple methanesulfonates is not significantly affected by acid or base catalysis, specific catalytic systems can be employed to promote desired transformations. enovatia.com For instance, in the synthesis of fatty acid methyl esters, classic acid catalysts like sulfuric acid and p-toluenesulfonic acid have been used to achieve high conversion rates. researchgate.net In the context of nucleophilic substitution on an aryl sulfonate, Lewis acids could potentially be used to activate the sulfonate group, making it a better leaving group. However, detailed studies on the catalytic enhancement of reactions specifically involving (3-fluorophenyl)methanesulfonate are not widely reported in the literature. The hydrolysis of sulfonate esters, however, can be influenced by pH, with reaction rates often showing dependence on the concentration of hydroxide ions in alkaline solutions. researchgate.netnih.gov

Strategic Applications of 3 Fluorophenyl Methanesulfonate in Advanced Organic Synthesis

Building Blocks for the Construction of Complex Molecular Architectures

The utility of fluorinated building blocks is well-established in medicinal chemistry and materials science, as the introduction of fluorine can significantly alter a molecule's physical and biological properties. benthamdirect.comingentaconnect.comyoutube.com (3-Fluorophenyl)methanesulfonate serves as a key intermediate, providing a reactive handle for introducing the 3-fluorophenyl moiety into more complex structures.

Synthesis of Fluorinated Aromatic and Heterocyclic Compounds

The synthesis of fluorinated aromatic and heterocyclic compounds is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. nih.govresearchgate.net Aryl methanesulfonates, including (3-fluorophenyl)methanesulfonate, are valuable precursors in this context. They can participate in various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds. rsc.orgmit.eduscispace.com In these reactions, the methanesulfonate (B1217627) group acts as a leaving group, allowing for the coupling of the 3-fluorophenyl ring with a wide range of substrates, including boronic acids and organostannanes, to generate more complex fluorinated aromatic systems.

The development of efficient catalysts has expanded the scope of these reactions to include less reactive aryl sulfonates. mit.edursc.org For instance, palladium catalysts with specialized phosphine (B1218219) ligands have enabled the successful coupling of aryl mesylates and tosylates. mit.eduscispace.com This methodology provides a powerful tool for constructing diverse fluorinated scaffolds.

Precursors for Unsymmetrical Diaryl Ether Synthesis

Unsymmetrical diaryl ethers are important structural motifs in many biologically active compounds. One established method for their synthesis involves the nucleophilic aromatic substitution (SNAr) reaction. A procedure has been developed for the synthesis of unsymmetrical diaryl ethers that involves the deprotection of aryl methanesulfonates followed by an SNAr reaction with activated aryl halides. researchgate.net This approach highlights the utility of aryl methanesulfonates as precursors to phenols, which can then act as nucleophiles in ether synthesis. While not a direct coupling partner in this specific methodology, the (3-fluorophenyl)methanesulfonate can be envisioned as a stable precursor to 3-fluorophenol, which can then be used to construct unsymmetrical diaryl ethers.

| Precursor | Reaction Type | Product Class |

| Aryl Methanesulfonate | Deprotection / SNAr | Unsymmetrical Diaryl Ethers |

Utility in Formal Synthesis of Bioactive Scaffolds

The direct application of (3-fluorophenyl)methanesulfonate in the formal synthesis of specific bioactive scaffolds is not prominently detailed in the available literature. However, the synthesis of fluorinated isoxazoles, which are known to have biological activity, has been achieved through direct fluorination methods. academie-sciences.fr The 3-fluorophenyl group itself is a component of various bioactive molecules. nih.gov Therefore, (3-fluorophenyl)methanesulfonate represents a potential starting material for the synthesis of such compounds. Its ability to participate in cross-coupling reactions makes it a viable candidate for introducing the 3-fluorophenyl moiety into a larger, more complex bioactive scaffold. For example, the synthesis of fluorinated phenylalanine derivatives, which have significant pharmaceutical applications, often involves cross-coupling reactions where a fluorinated aryl partner is required. beilstein-journals.orgnih.gov

Role in Multi-Component Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. nih.govmdpi.comresearchgate.netgrafiati.com The use of fluorinated building blocks in MCRs is an active area of research. benthamdirect.comingentaconnect.comingentaconnect.com While there is no specific mention of (3-fluorophenyl)methanesulfonate as a direct component in documented MCRs, its derivatives could potentially participate in such reactions. For instance, after conversion to an aldehyde or an amine, the 3-fluorophenyl moiety could be incorporated into various heterocyclic structures through well-known MCRs like the Biginelli or Hantzsch reactions. Methanesulfonic acid itself has been utilized as a component in Prins-type cyclizations, which are a form of multicomponent reaction. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Research and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy provides unambiguous information about the molecular structure of Sodium (3-fluorophenyl)methanesulfonate by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR spectroscopy is a fundamental tool for identifying the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methylene (B1212753) (-CH₂-) protons and the aromatic protons of the 3-fluorophenyl group.

Methylene Protons (-CH₂SO₃Na): The two protons of the methylene group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift would be influenced by the electron-withdrawing sulfonate group.

Aromatic Protons: The four protons on the 3-fluorophenyl ring are chemically non-equivalent and will present a complex multiplet pattern in the aromatic region of the spectrum. The substitution pattern (fluorine at C3) and spin-spin coupling between adjacent protons (³JHH) and across the ring (⁴JHH), as well as coupling to the fluorine atom (JHF), contribute to this complexity. The proton at C2 will likely appear as a doublet of triplets, the proton at C6 as a triplet of doublets, the proton at C4 as a doublet of doublets of doublets, and the proton at C5 as a doublet of triplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂- | ~4.2 | s (singlet) | N/A |

| Ar-H (Phenyl Ring) | ~7.0 - 7.5 | m (multiplet) | JHH and JHF coupling |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is typically recorded with proton decoupling, resulting in singlets for each carbon unless C-F coupling is considered.

Methylene Carbon (-CH₂SO₃Na): A single peak is expected for the methylene carbon, with its chemical shift influenced by the attached sulfonate group.

Aromatic Carbons: Six distinct signals are anticipated for the carbons of the phenyl ring. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which can aid in definitive signal assignment. mdpi.com The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fluorine and the methanesulfonate (B1217627) substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| -CH₂- | ~55-60 | N/A |

| Ar C-3 (C-F) | ~161-164 | ¹J ≈ 245 Hz |

| Ar C-1 (C-CH₂) | ~138-141 | ³J ≈ 3 Hz |

| Ar C-5 | ~129-132 | ³J ≈ 8 Hz |

| Ar C-6 | ~123-126 | ²J ≈ 3 Hz |

| Ar C-2 | ~115-118 | ²J ≈ 21 Hz |

| Ar C-4 | ~114-117 | ⁴J ≈ 23 Hz |

Note: Predicted values are based on established substituent effects and data from analogous fluorinated aromatic compounds. mdpi.com

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique for analyzing fluorinated compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom.

The spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment. nih.gov The signal will appear as a multiplet due to spin-spin coupling with the ortho (H-2, H-4) and meta (H-6) protons on the aromatic ring. This technique is particularly useful for confirming the presence and position of the fluorine substituent and can be used to monitor reactions involving the fluorinated aromatic ring. nih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -115 | Multiplet |

Note: Chemical shifts are relative to a standard such as CFCl₃. ucsb.edu

Chromatographic Techniques for Separation, Purity Assessment, and Impurity Profiling

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method coupled with Ultraviolet (UV) detection is highly suitable. The presence of the phenyl ring provides a strong chromophore, allowing for sensitive detection by UV spectroscopy. nih.gov

A typical RP-HPLC setup would involve:

Stationary Phase: A non-polar column, such as a C8 or C18 silica-based column, is commonly used for separating polar to moderately non-polar analytes. wu.ac.thnih.gov

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used as the eluent. ijrpas.comnih.gov A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities.

Detection: A UV detector set to a wavelength where the phenyl ring exhibits strong absorbance (typically around 260-280 nm) would provide high sensitivity for quantification. wu.ac.thgoogle.com

Fluorinated stationary phases can also be employed to provide alternative selectivity for separating fluorinated compounds. nih.govchromatographyonline.comsilicycle.com

Developing a robust HPLC method requires optimizing various parameters, including the choice of column, mobile phase composition (including organic modifier, pH, and buffer concentration), flow rate, and column temperature to achieve a good separation with symmetrical peak shapes in a reasonable analysis time. ijrpas.com

Once developed, the method must be validated to ensure it is suitable for its intended purpose, such as quality control or impurity profiling. Method validation is performed according to guidelines from regulatory bodies like the International Council on Harmonisation (ICH). longdom.org The key validation parameters include: wu.ac.thnih.govijrpas.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.999 is typically desired. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of spiked analyte in a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. oup.com

Table 4: Typical HPLC Method Parameters and Validation Acceptance Criteria

| Parameter | Typical Condition / Acceptance Criterion |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.02 M Phosphate (B84403) Buffer (pH 3.0) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Validation Parameters | |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Robustness | No significant impact on results from minor changes |

High-Performance Liquid Chromatography (HPLC) with UV Detection for Methanesulfonate Analysis

Application in Impurity Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detection and quantification of impurities in pharmaceutical substances like this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the primary compound from process-related impurities and degradation products.

In a typical application, a C18 column is used as the stationary phase, with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. This setup allows for the separation of compounds based on their polarity. The analyte and its impurities are detected as they elute from the column, most commonly by a UV-Vis detector. The specificity of this method allows for the accurate quantification of known impurities against reference standards and the detection of unknown impurities. For compounds that are salts, such as this compound, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed to ensure separation of the active ingredient from its counterion.

Validation of the HPLC method in accordance with International Council for Harmonisation (ICH) guidelines is critical to ensure its accuracy, precision, specificity, and sensitivity. pnrjournal.com This involves assessing parameters like linearity, range, limit of detection (LOD), and limit of quantification (LOQ). pnrjournal.com

Table 1: Illustrative HPLC Data for Impurity Profiling

This table shows hypothetical retention times for this compound and potential related impurities, demonstrating the separating power of HPLC.

| Compound | Retention Time (min) |

| 3-Fluorobenzyl alcohol (Starting Material) | 4.2 |

| 3-Fluorobenzyl chloride (Intermediate) | 7.8 |

| This compound | 10.5 |

| Dimer Impurity | 15.3 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for the definitive confirmation of product identity and the analysis of volatile or semi-volatile impurities. While this compound itself is a non-volatile salt and not directly amenable to GC analysis, GC-MS is invaluable for characterizing potential genotoxic impurities (GTIs) such as residual alkylating agents or other volatile starting materials from its synthesis. nih.govorientjchem.org

The coupling of a gas chromatograph with a mass spectrometer allows for the separation of components in a mixture followed by their individual identification based on their mass-to-charge ratio and fragmentation patterns. orientjchem.org This provides unambiguous structural confirmation. For less volatile compounds, derivatization can be employed to convert them into more volatile species suitable for GC-MS analysis. researchgate.net The high sensitivity of GC-MS, especially when operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, makes it ideal for trace-level impurity analysis. nih.gov

Table 2: Hypothetical GC-MS Data for a Volatile Impurity

This table illustrates the kind of data obtained from a GC-MS analysis for a potential volatile impurity related to the synthesis of the target compound.

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| 3-Fluorobenzyl chloride | 6.5 | 144 (M+), 109, 91, 77 |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique for monitoring the progress of chemical reactions in real-time. libretexts.orgrsc.org During the synthesis of this compound, TLC can be used to qualitatively track the consumption of starting materials and the formation of the product. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at various time intervals. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent). rsc.org After development, the plate is visualized, often using a UV lamp or a chemical staining agent like iodine. rsc.org The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. youtube.com A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. libretexts.orgrochester.edu

Table 3: Example TLC Monitoring Data

This table shows hypothetical Retention Factor (Rf) values for reactants and products, which are used to track the reaction's progress.

| Compound | Rf Value |

| 3-Fluorobenzyl chloride (Reactant) | 0.75 |

| Sodium Sulfite (Reactant) | 0.05 |

| This compound (Product) | 0.40 |

Advanced Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For compounds like this compound that may lack a strong native chromophore or fluorophore, derivatization is essential to enhance detection sensitivity and selectivity, particularly for HPLC with UV-Visible or fluorescence detectors. researchgate.netlibretexts.org The process involves reacting a specific functional group of the analyte with a derivatizing reagent to attach a "tag" that is easily detectable. libretexts.org

Derivatization Reagents for Methanesulfonate Functional Groups

The methanesulfonate group can be targeted for derivatization via nucleophilic substitution reactions. A variety of reagents have been proven effective for this purpose, enabling sensitive detection of methanesulfonate-containing compounds. google.com The choice of reagent depends on the analytical technique being used (e.g., HPLC-UV, GC-MS) and the desired level of sensitivity. numberanalytics.com

Common classes of derivatizing agents include:

Dithiocarbamates : Reagents like sodium N,N-diethyldithiocarbamate and sodium dibenzyldithiocarbamate (B1202937) react with methanesulfonates to form derivatives with strong UV absorbance, making them suitable for HPLC-UV analysis. google.com

Thiophenols : Pentafluorothiophenol is a strong nucleophile used to create derivatives that are volatile and highly detectable by GC-MS, often with an electron capture detector (ECD). google.com

Iodides : Sodium iodide can be used to convert methanesulfonates into corresponding iodoalkanes, which are volatile and suitable for GC-based analysis.

Table 4: Comparison of Derivatization Reagents for Methanesulfonates

This table compares different reagents used to derivatize methanesulfonates for enhanced analytical detection.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Primary Analytical Technique |

| Sodium N,N-diethyldithiocarbamate | Methanesulfonate | Dithiocarbamate Ester | HPLC-UV |

| Sodium dibenzyldithiocarbamate | Methanesulfonate | Dithiocarbamate Ester | HPLC-UV |

| Pentafluorothiophenol | Methanesulfonate | Thioether | GC-MS |

| Sodium Iodide | Methanesulfonate | Iodoalkane | GC-MS |

Optimization of Derivatization Reaction Parameters for Analytical Specificity and Sensitivity

To ensure a derivatization reaction is reliable, reproducible, and provides maximum sensitivity, several key parameters must be carefully optimized. numberanalytics.com Incomplete reactions or the formation of side products can compromise the accuracy of the quantitative analysis. numberanalytics.com

Key parameters for optimization include:

Temperature : Higher temperatures can increase the reaction rate but may also lead to the degradation of the analyte or the formed derivative. An optimal temperature must be found to ensure a complete and clean reaction. numberanalytics.com

Reaction Time : The duration of the reaction must be sufficient for complete conversion of the analyte to its derivative, while minimizing the formation of byproducts. numberanalytics.com

pH and Catalyst : The pH of the reaction medium is often critical. For instance, adjusting the pH with a base like sodium hydroxide (B78521) can prevent interference from acidic matrices and facilitate the nucleophilic substitution reaction. hyyysci.com

Solvent : The solvent must be inert and capable of dissolving both the analyte and the derivatizing reagent. The choice of solvent can influence reaction rates and selectivity. numberanalytics.com

Reagent Concentration : The concentration of the derivatizing reagent should be in sufficient excess to drive the reaction to completion, but excessive amounts should be avoided as they can interfere with the subsequent chromatographic analysis.

Table 5: Typical Optimized Derivatization Conditions for Methanesulfonates

This table provides an example of optimized parameters for a derivatization reaction of methanesulfonate compounds, based on published methods for analogous substances.

| Parameter | Optimized Condition |

| Reagent | Sodium N,N-diethyldithiocarbamate |

| Solvent | N,N-dimethylacetamide |

| Temperature | 80°C |

| Time | 1 hour |

| pH | 7-8 |

Computational Chemistry and Theoretical Studies on 3 Fluorophenyl Methanesulfonate Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the geometric and electronic properties that govern a molecule's behavior. researchgate.net These methods solve the Schrödinger equation for a molecule to determine its energy and wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. chemscene.comresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For the (3-fluorophenyl)methanesulfonate anion, DFT calculations would be employed to determine its most stable three-dimensional shape (conformation). Key areas of investigation would include the rotational barrier around the C-S bond connecting the phenyl ring and the methanesulfonate (B1217627) group, as well as the planarity of the aromatic ring. The fluorine atom at the meta-position is expected to have a minimal steric effect but a significant electronic influence on the ring's geometry and charge distribution through its inductive electron-withdrawing properties. researchgate.net

DFT is also used to calculate various molecular properties. A hypothetical summary of properties that could be calculated for the (3-fluorophenyl)methanesulfonate anion is presented below.

Table 1: Illustrative DFT-Calculated Properties for Aromatic Sulfonates (Note: This table is representative of typical DFT outputs for related molecules and not based on a specific calculation for (3-fluorophenyl)methanesulfonate.)

| Property | Predicted Value | Significance |

| Dipole Moment | ~4-6 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Polarizability | ~150-170 a.u. | Measures how easily the electron cloud can be distorted by an electric field, affecting intermolecular forces. |

| Mulliken Atomic Charges | C-F: -0.2e, S: +1.5e | Describes the partial charge distribution across the atoms, identifying potential sites for electrophilic or nucleophilic attack. |

| Bond Length (C-F) | ~1.35 Å | Provides insight into bond strength and character within the optimized molecular geometry. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. lu.se It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

Table 2: Representative FMO Data for Fluorinated Aromatic Systems (Note: This table contains illustrative data from studies on various fluorinated aromatic compounds to demonstrate general trends.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |

| Benzene (B151609) | -6.75 | 1.15 | 7.90 | Low |

| Fluorobenzene | -6.89 | 0.95 | 7.84 | Similar to Benzene |

| 1,3-Difluorobenzene | -7.05 | 0.78 | 7.83 | Slightly higher |

| Hexafluorobenzene | -7.78 | 0.15 | 7.93 | Low |

From these energies, other electronic descriptors can be calculated to quantify reactivity:

Mechanistic Probing Through Computational Modeling

Computational modeling is indispensable for elucidating the detailed mechanisms of chemical reactions. It allows for the study of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Computational methods can locate the precise geometry of a transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For reactions involving the (3-fluorophenyl)methanesulfonate anion, such as nucleophilic substitution at the sulfur atom, computational analysis would search for the relevant transition state structure. Studies on the alkaline hydrolysis of similar aryl sulfonate esters have debated whether the mechanism is a concerted process (with a single transition state) or a stepwise process (involving a high-energy intermediate). acs.orgacs.org Computational modeling helps distinguish between these possibilities by calculating the energies of all potential stationary points on the reaction pathway. lu.sersc.org

Table 3: Hypothetical Reaction Energetics for Sulfonate Hydrolysis (Note: This table illustrates the type of data obtained from transition state analysis of a generic sulfonate ester hydrolysis reaction.)

| Species | Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactants (Sulfonate + OH⁻) | 0.0 | - |

| Transition State (TS) | +15 to +25 | Partially formed S-OH bond; partially broken S-OAr bond. |

| Products (Sulfate + ArO⁻) | -10 to -20 | Fully formed and broken bonds. |

By mapping the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a detailed narrative of the reaction pathway. Computational chemists use techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a calculated transition state correctly connects the desired reactants and products.

In the context of sulfonate ester reactions, a key question is the existence of a pentavalent sulfur intermediate. rsc.org While some experimental data have suggested such an intermediate, detailed computational studies on related systems have often failed to find a thermodynamically stable intermediate, instead supporting a concerted pathway. acs.orgacs.org A computational study on (3-fluorophenyl)methanesulfonate would involve systematically searching for this intermediate. If found, its geometry, stability, and the energy barriers for its formation and breakdown would be calculated to determine its lifetime and viability as a true intermediate on the reaction pathway.

Prediction of Reactivity and Selectivity in Fluorinated Methanesulfonate Transformations

Computational chemistry can predict not only if a reaction will occur but also where it will occur (regioselectivity) and how it will occur (stereoselectivity). For fluorinated methanesulfonates, computational models can predict how the fluorine substituent influences reactivity compared to its non-fluorinated parent compound.

The electron-withdrawing nature of fluorine can affect reactions in two ways:

Reactions at the Sulfonate Group: The fluorine atom's inductive effect can make the sulfur atom more electrophilic, potentially increasing its reactivity toward nucleophiles.

Reactions on the Aromatic Ring: The fluorine atom deactivates the ring towards electrophilic aromatic substitution while directing incoming electrophiles to the ortho and para positions relative to itself.

By comparing the calculated activation energies for different possible reaction pathways, a prediction of the major product can be made. For example, by calculating the energy barriers for nucleophilic attack at the sulfur versus nucleophilic aromatic substitution on the ring, one could determine which transformation is more favorable under specific conditions. FMO analysis also contributes to these predictions, as the shape and location of the LUMO can indicate the most electrophilic site in the molecule, which is the most likely point of attack for a nucleophile. researchgate.netchemrxiv.org

Application of Reactivity Indices and Quantitative Structure-Activity Relationships (QSAR)

Computational chemistry and theoretical studies provide valuable insights into the physicochemical properties and potential biological activities of (3-fluorophenyl)methanesulfonate systems. By employing quantum chemical calculations, it is possible to determine a variety of molecular descriptors that quantify the electronic structure, reactivity, and intermolecular interactions of these compounds. These descriptors form the foundation for developing Quantitative Structure-Activity Relationship (QSAR) models, which seek to establish a mathematical correlation between the chemical structure and a specific activity, such as biological potency or reaction kinetics.

Reactivity indices, derived from conceptual Density Functional Theory (DFT), are particularly useful in this regard. They help in rationalizing and predicting the reactivity of molecules. For substituted phenylmethanesulfonates, including the 3-fluoro derivative, these indices can elucidate how the substituent pattern on the phenyl ring influences the molecule's behavior. Key reactivity indices include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in determining the molecule's ability to donate or accept electrons. The HOMO energy (EHOMO) is related to the electron-donating capacity, while the LUMO energy (ELUMO) reflects the electron-accepting ability.

HOMO-LUMO energy gap (ΔE): The difference between ELUMO and EHOMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, calculated as (ELUMO - EHOMO)/2. Softness is the reciprocal of hardness (S = 1/η).

Electronegativity (χ): This index measures the ability of a molecule to attract electrons and is calculated as -(EHOMO + ELUMO)/2.

Electrophilicity Index (ω): This global reactivity index, defined as ω = χ²/2η, quantifies the energy lowering of a system when it is saturated with electrons from the external environment. It is a useful measure of a molecule's propensity to act as an electrophile.

QSAR studies on related sulfonamide-containing compounds have demonstrated the utility of these theoretical descriptors in predicting biological activity. For instance, in silico studies on series of sulfonyl-containing fungicides have successfully used DFT-calculated descriptors to build robust QSAR models. ufv.br These models often employ techniques like Genetic Function Algorithm (GFA) to select the most relevant descriptors that correlate with the observed activity. ufv.br

For (3-fluorophenyl)methanesulfonate systems, a hypothetical QSAR study would involve calculating a range of descriptors for a series of substituted analogues. The position and nature of the substituent (e.g., the fluorine atom at the meta position) would modulate the values of these descriptors. Research on the reactions of substituted phenyl methanesulfonates has shown that the electronic effects of substituents can be systematically quantified and correlated with reaction rates using Hammett plots, which is a foundational concept in structure-reactivity relationships. nih.gov Theoretical investigations on other substituted aromatic systems have also established significant correlations between activation energies and the electronic influence of substituents as described by Hammett parameters. nih.gov

The table below presents hypothetical data for a series of substituted phenylmethanesulfonates to illustrate how these reactivity indices might vary with different substituents on the phenyl ring. Such data would be the input for developing a QSAR model.

| Substituent (Y) in Y-C₆H₄SO₃CH₃ | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Electrophilicity (ω) |

| H | -7.25 | -0.95 | 6.30 | 3.15 | 2.95 |

| 3-F | -7.38 | -1.15 | 6.23 | 3.12 | 3.21 |

| 4-NO₂ | -8.15 | -2.50 | 5.65 | 2.83 | 5.68 |

| 4-OCH₃ | -6.90 | -0.80 | 6.10 | 3.05 | 2.76 |

| 4-Cl | -7.45 | -1.25 | 6.20 | 3.10 | 3.32 |

Note: The data in this table are illustrative and intended to demonstrate the concepts of reactivity indices. They are not based on actual experimental or calculated values for these specific molecules.

By analyzing such data, a QSAR model could be formulated, for example:

Activity = c₀ + c₁(ω) - c₂(η) + c₃(Dipole Moment) + ...

Where the coefficients (c₁, c₂, c₃...) are determined through statistical regression. Such a model would allow for the prediction of the activity of new, unsynthesized derivatives of (3-fluorophenyl)methanesulfonate, thereby guiding the design of compounds with optimized properties. The analysis of frontier molecular orbitals in substituted aromatic compounds often shows that the energy band gap is directly related to the nature of the substituents, further underscoring the utility of these computational approaches. smf.mx

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Synthetic Routes and Catalyst Development for (3-Fluorophenyl)methanesulfonates

The synthesis of fluorinated organic compounds is a cornerstone of modern pharmaceutical and materials science, given the profound effect of fluorine on a molecule's pharmacokinetic and material properties. le.ac.uk Future research will invariably seek to develop more efficient, selective, and environmentally benign methods for synthesizing (3-fluorophenyl)methanesulfonates.

Novel synthetic strategies are moving away from harsh, stoichiometric reagents towards catalytic systems that offer higher atom economy and milder reaction conditions. For the introduction of the fluorine atom onto the phenyl ring, modern electrophilic fluorinating agents, potentially activated by novel catalysts, represent a promising avenue. mdpi.com Similarly, the sulfonation step could be optimized using advanced catalytic systems that avoid the use of large excesses of strong acids. beilstein-journals.org

Key areas for exploration include:

Transition Metal Catalysis: The use of catalysts based on metals like palladium, nickel, or copper for cross-coupling reactions to construct the fluorophenyl moiety.

Organocatalysis: The development of metal-free catalytic systems, such as chiral bis-urea catalysts, which could offer unique selectivity and reduce metal contamination in the final product. le.ac.uk

Flow Chemistry: Implementing continuous flow processes could enhance safety, improve reaction control, and allow for scalable, on-demand synthesis.

Green Chemistry Approaches: Utilizing eco-friendly solvents, reducing byproducts, and designing catalyst-free reactions under conditions like ultrasonication are becoming critical for sustainable synthesis. eurekalert.orgdntb.gov.ua

Table 1: Potential Catalytic Systems for (3-Fluorophenyl)methanesulfonate Synthesis

| Catalytic Approach | Target Transformation | Potential Advantages |

|---|---|---|

| Silver-Catalyzed Fluorination | Introduction of Fluorine | High chemoselectivity, tolerance for various functional groups. mdpi.com |

| Vanadium-Oxo Catalysis | Electrophilic Fluorination | Mild conditions, avoids over-fluorination by stabilizing intermediates. mdpi.com |

| Brønsted Acid Catalysis | Sulfonation/Esterification | High efficiency for reactions like esterification, applicable to sulfonate formation. rsc.org |

| Nanostructured Catalysts | Tandem Reactions | High surface area, potential for reusability, effective under solvent-free conditions. beilstein-journals.org |

Advanced Mechanistic Studies and Kinetic Analysis in Complex Reaction Systems

A thorough understanding of reaction mechanisms and kinetics is paramount for optimizing synthetic protocols and ensuring process safety. For a multi-step synthesis that could lead to (3-fluorophenyl)methanesulfonates, detailed mechanistic studies would identify rate-determining steps, uncover potential side reactions, and elucidate the role of the catalyst.

Future research should employ a combination of experimental and theoretical techniques to probe these reaction pathways. Ab initio calculations, for instance, can be used to model potential energy surfaces and predict the energy barriers for different reaction steps, as has been done for reactions involving halogenated methanes. researchgate.net

Experimental approaches for mechanistic elucidation include:

In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time.

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with Deuterium or ¹³C) can help trace the path of atoms throughout the reaction.

Kinetic Studies: Measuring reaction rates under varying conditions (temperature, pressure, reactant concentrations) allows for the determination of the rate law and activation parameters, providing insight into the transition state of the reaction.

Table 2: Parameters for Kinetic Analysis in Synthetic Systems

| Parameter | Method of Determination | Significance |

|---|---|---|

| Rate Constant (k) | Monitoring concentration change over time | Quantifies the speed of a reaction at a given temperature. researchgate.net |

| Reaction Order | Systematically varying reactant concentrations | Reveals how the rate is affected by the concentration of each reactant. |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | Indicates the minimum energy required for a reaction to occur. researchgate.net |

| Pre-exponential Factor (A) | Arrhenius plot | Relates to the frequency of molecular collisions in the correct orientation. |

Integration into Sustainable Chemical Processes and Circular Economy Principles

Modern chemical production is increasingly scrutinized for its environmental impact. Integrating the synthesis and lifecycle of compounds like Sodium (3-fluorophenyl)methanesulfonate into sustainable processes is a critical future direction. This aligns with the principles of green chemistry and the concept of a circular economy, which aims to eliminate waste, circulate materials, and regenerate natural systems. ellenmacarthurfoundation.orgfuturelearn.com

A circular economy framework for a specialty chemical would involve: sap.com

Sustainable Feedstocks: Designing synthetic routes that utilize renewable or recycled starting materials.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Energy Efficiency: Employing processes that operate at ambient temperature and pressure or use alternative energy sources like microwaves or photochemistry. chemistryforsustainability.org

Waste Valorization: Converting byproducts into valuable materials rather than treating them as waste.

Design for Degradation: Ensuring the final product and any associated materials can be safely degraded or recycled back into the economy or biosphere. researchgate.netmdpi.com

Methanesulfonic acid (MSA), the parent acid of the sulfonate group, is itself considered a green reagent due to its biodegradability and low toxicity, making its derivatives potentially more environmentally friendly than alternatives. rsc.org

Development of Ultra-Trace Analytical Techniques for Environmental and Synthetic Monitoring

The ability to detect and quantify chemical compounds at very low concentrations is crucial for both process control and environmental monitoring. The development of ultra-trace analytical techniques for (3-fluorophenyl)methanesulfonates and their potential metabolites or degradation products is essential for assessing their environmental fate and ensuring purity in synthetic applications.

Advanced analytical methods are required to achieve the necessary sensitivity and selectivity, often down to parts-per-trillion (ppt) levels. researchgate.net High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for analyzing polar organic compounds in complex matrices like water or soil. lu.semdpi.com

Future research in this area should focus on:

Sample Preparation: Developing efficient solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods to isolate and pre-concentrate the analyte from complex samples.

Chromatographic Separation: Optimizing HPLC or Gas Chromatography (GC) conditions to achieve high-resolution separation from interfering substances.

Detection: Utilizing tandem mass spectrometry (MS/MS) for highly selective and sensitive quantification, or high-resolution mass spectrometry (HRMS) for unambiguous identification. enthalpy.com

Miniaturization: Exploring micro-extraction techniques that reduce solvent consumption and sample volume, aligning with green analytical chemistry principles. lu.se

Table 3: Comparison of Ultra-Trace Analytical Techniques

| Technique | Typical Detection Limits | Application Area |

|---|---|---|

| HPLC-MS/MS | pg/L to ng/L | Analysis of polar compounds in aqueous samples. mdpi.com |

| GC-MS | pg/L to ng/L | Analysis of volatile and semi-volatile compounds. |

| ICP-MS | pg/L (ppt) | Elemental impurity analysis in high-purity chemicals. researchgate.net |

Synergistic Application of Computational Chemistry and Experimental Design for Rational Compound Design

The synergy between computational modeling and experimental work is revolutionizing chemical research. For a target compound like this compound, computational tools can accelerate the design and optimization process long before significant resources are committed in the lab.

Computational Chemistry can be used to:

Predict Properties: Quantum mechanical methods like Density Functional Theory (DFT) can predict molecular geometries, electronic properties, and spectroscopic signatures. mit.edu

Simulate Reactivity: Modeling reaction pathways can help identify the most promising synthetic routes and catalyst systems.

Virtual Screening: If the compound is being designed for a specific application (e.g., as a pharmaceutical intermediate), its interaction with biological targets can be simulated through molecular docking. nih.govnih.gov

Experimental Design (DoE) is a statistical approach to planning experiments that maximizes the amount of information obtained while minimizing the number of experiments. By systematically varying multiple factors (e.g., temperature, catalyst loading, reaction time) simultaneously, DoE can efficiently identify optimal reaction conditions and reveal interactions between variables that might otherwise be missed. This approach is instrumental in rapidly refining synthetic protocols for novel compounds. rsc.org

The integration of these two fields allows for a rational design cycle: computational models propose novel structures and synthetic routes, which are then efficiently tested and validated using DoE, with the experimental results feeding back to refine the computational models.

Q & A

Q. What are the recommended methods for synthesizing Sodium (3-fluorophenyl)methanesulfonate?

The compound is typically synthesized via sulfonation of (3-fluorophenyl)methane followed by neutralization with sodium hydroxide. A critical step involves reacting (3-fluorophenyl)methanesulfonyl chloride (CAS 24974-72-9) with NaOH in a controlled aqueous environment to form the sodium sulfonate salt. Reaction conditions, such as temperature (0–5°C) and stoichiometric ratios (1:1.1 for sulfonyl chloride:NaOH), must be optimized to minimize side reactions like hydrolysis of the sulfonyl chloride intermediate. Purity can be enhanced via recrystallization from ethanol-water mixtures .

Q. How should researchers characterize this compound?

Characterization requires a multi-technique approach:

- Structural analysis : Use H NMR (to confirm aromatic fluorine coupling patterns) and C NMR (to identify sulfonate resonance at ~50 ppm).